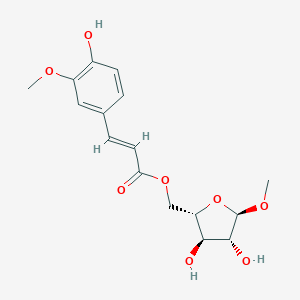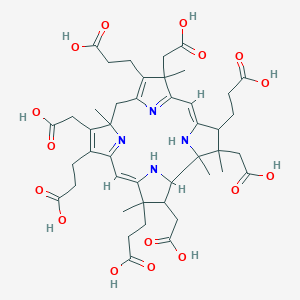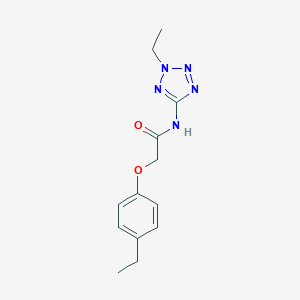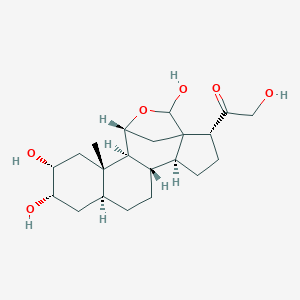![molecular formula C17H12ClN5O2S B237871 2-(4-chlorophenoxy)-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)acetamide](/img/structure/B237871.png)
2-(4-chlorophenoxy)-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-chlorophenoxy)-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and materials science. This compound is synthesized using specific methods, and its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions are areas of active research.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenoxy)-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)acetamide is not fully understood. However, studies have suggested that it may act by inhibiting certain enzymes involved in cell division and DNA synthesis. It may also act by disrupting the cell membrane of microorganisms, leading to their death.
Biochemical and Physiological Effects:
Studies have shown that 2-(4-chlorophenoxy)-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)acetamide has various biochemical and physiological effects. In cancer cells, it has been shown to induce apoptosis, or programmed cell death. It has also been shown to inhibit the growth and proliferation of certain microorganisms, including bacteria and fungi. In animal studies, this compound has been shown to have low toxicity and to be well-tolerated.
Advantages and Limitations for Lab Experiments
One advantage of using 2-(4-chlorophenoxy)-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)acetamide in lab experiments is its potential to inhibit the growth of cancer cells and microorganisms, making it a useful tool for studying these diseases. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Future Directions
There are several future directions for research on 2-(4-chlorophenoxy)-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)acetamide. One direction is to further investigate its potential use in the treatment of neurodegenerative diseases. Another direction is to study its potential use as a herbicide and fungicide in agriculture. Additionally, further research is needed to fully understand its mechanism of action and to develop more efficient synthesis methods for this compound.
Synthesis Methods
The synthesis of 2-(4-chlorophenoxy)-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)acetamide involves several steps, including the reaction of 4-chlorophenol with 4-(1,2,4-triazol-3-yl)benzenamine to produce 4-(4-chlorophenoxy)-N-(4-(1,2,4-triazol-3-yl)phenyl)aniline. This intermediate is then reacted with thiocarbonyldiimidazole to form 4-(4-chlorophenoxy)-N-(4-(1,2,4-triazol-3-yl)phenyl)thiocarbamoyl chloride, which is further reacted with N-(2-acetamido)acetamide to produce the final compound.
Scientific Research Applications
2-(4-chlorophenoxy)-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)acetamide has potential applications in various fields of scientific research. In medicine, this compound has been studied for its anticancer and antimicrobial properties. It has also been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In agriculture, this compound has been studied for its potential use as a herbicide and fungicide. In materials science, this compound has been investigated for its potential use in the development of organic electronics and optoelectronic devices.
properties
Product Name |
2-(4-chlorophenoxy)-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)acetamide |
|---|---|
Molecular Formula |
C17H12ClN5O2S |
Molecular Weight |
385.8 g/mol |
IUPAC Name |
2-(4-chlorophenoxy)-N-[4-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide |
InChI |
InChI=1S/C17H12ClN5O2S/c18-12-3-7-14(8-4-12)25-9-15(24)20-13-5-1-11(2-6-13)16-22-23-10-19-21-17(23)26-16/h1-8,10H,9H2,(H,20,24) |
InChI Key |
UPEQBPHYBPGFTR-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C2=NN3C=NN=C3S2)NC(=O)COC4=CC=C(C=C4)Cl |
Canonical SMILES |
C1=CC(=CC=C1C2=NN3C=NN=C3S2)NC(=O)COC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5,10,15,20,25,30-Hexakis(2-hydroxypropoxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29-dodecaoxaheptacyclo[26.2.2.23,6.28,11.213,16.218,21.223,26]dotetracontane-31,32,33,34,35,36,37,38,39,40,41,42-dodecol](/img/structure/B237791.png)








![3,5-dichloro-N-[(2-hydroxy-5-methylphenyl)carbamothioyl]-2-methoxybenzamide](/img/structure/B237824.png)


![5-bromo-2-methoxy-3-methyl-N-[(4-methylpyridin-2-yl)carbamothioyl]benzamide](/img/structure/B237835.png)
![N-({4-[5-(hydroxymethyl)furan-2-yl]phenyl}carbamothioyl)-1-benzofuran-2-carboxamide](/img/structure/B237849.png)